4-Amino-2-chloro-3-fluorophenol
Overview
Description
4-Amino-2-chloro-3-fluorophenol is an organic compound with the chemical formula C₆H₅ClFNO. It is a white solid crystal with a melting point of 111-112 degrees Celsius. This compound is weakly basic and can be dissolved in organic solvents such as alcohols and ethers, while being slightly soluble in water . It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, drugs, pesticides, catalysts, and polymer materials .
Mechanism of Action
Target of Action
4-Amino-2-chloro-3-fluorophenol is an organic compound used extensively in various fields of research and industry . . It is often used as an intermediate in organic synthesis reactions .
Mode of Action
As an organic synthesis intermediate, it likely interacts with other compounds to form new substances . The specifics of these interactions would depend on the particular synthesis process in which it is used.
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final products being synthesized .
Pharmacokinetics
It is known that the compound is a white solid crystal that can be dissolved in organic solvents, such as alcohols and ethers, and is slightly soluble in water . These properties could influence its bioavailability.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s solubility in different solvents could also affect its action and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
4-Amino-2-chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interactions with enzymes such as phenol hydroxylase and other oxidoreductases are crucial for its role in biochemical reactions . These interactions often involve the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations . High doses of the compound have been associated with toxicity, including oxidative stress, cellular damage, and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized through pathways involving hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s transport mechanisms are crucial for its bioavailability and overall biological activity. Understanding these transport and distribution processes is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization processes are critical for the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-2-chloro-3-fluorophenol typically involves chemical synthesis methods. One common method is to react 2-chloro-5-fluorophenol with ammonia, followed by chlorination of the obtained product . The reaction conditions for this synthesis include maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-3-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-2-chloro-3-fluorophenol has several scientific research applications, including:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is utilized in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Similar in structure but lacks the chloro group.
4-Amino-3-chlorophenol: Similar but lacks the fluoro group.
3-Chloro-4-fluorophenol: Similar but lacks the amino group.
Uniqueness
4-Amino-2-chloro-3-fluorophenol is unique due to the presence of all three functional groups (amino, chloro, and fluoro) on the phenol ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-amino-2-chloro-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIRBFCWDDTCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630604 | |
Record name | 4-Amino-2-chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-18-6 | |
Record name | 4-Amino-2-chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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